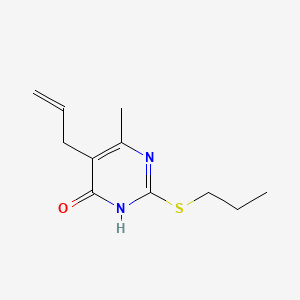![molecular formula C20H22N2O2S B3717744 2-[2-(5-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B3717744.png)
2-[2-(5-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one
Übersicht
Beschreibung
2-[2-(5-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2-(5-methyl-2-propan-2-ylphenoxy)ethanol: This intermediate can be synthesized by reacting 5-methyl-2-propan-2-ylphenol with ethylene oxide in the presence of a base such as sodium ethoxide.
Formation of 2-(5-methyl-2-propan-2-ylphenoxy)ethylsulfanyl intermediate: The ethanol derivative is then reacted with a thiol compound, such as ethanethiol, under basic conditions to form the sulfanyl intermediate.
Cyclization to form the quinazolinone core: The final step involves the cyclization of the sulfanyl intermediate with an appropriate amine, such as anthranilic acid, under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(5-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogenating agents (bromine, chlorine).
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Nitro, halo derivatives of the phenoxy group.
Wissenschaftliche Forschungsanwendungen
2-[2-(5-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[2-(5-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to bind to the active sites of kinases, inhibiting their activity and thereby affecting cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-methyl-2-propan-2-ylphenoxy)ethanol: A precursor in the synthesis of the target compound, known for its use in organic synthesis.
2-(5-methyl-2-propan-2-ylphenoxy)ethanamine: Another intermediate with similar structural features, used in the synthesis of various pharmaceuticals.
5-methyl-2-(propan-2-yl)phenol: A related compound with applications in the synthesis of other bioactive molecules.
Uniqueness
2-[2-(5-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one is unique due to its combination of a quinazolinone core with a phenoxyethylsulfanyl side chain. This unique structure imparts specific biological activities and chemical reactivity that are not observed in its simpler analogs.
Eigenschaften
IUPAC Name |
2-[2-(5-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-13(2)15-9-8-14(3)12-18(15)24-10-11-25-20-21-17-7-5-4-6-16(17)19(23)22-20/h4-9,12-13H,10-11H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYONZGUZOVIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCSC2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(3-chloro-4-fluorophenyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3717665.png)
![methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate](/img/structure/B3717670.png)
![3-[2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B3717674.png)
![2-hydroxy-6-methyl-3-{7-[4-(propan-2-yl)phenyl]-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl}-4H-pyran-4-one](/img/structure/B3717677.png)
![2-{[4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B3717692.png)
![2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE](/img/structure/B3717697.png)

![Methyl 4-[(2,5-dichlorophenyl)carbamoyl]-2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B3717722.png)
![8-hydroxy-7-octyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B3717723.png)
![N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B3717727.png)
![2-[(Benzylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B3717730.png)
![1-{[3-(nitroamino)-1H-1,2,4-triazol-5-yl]methyl}-4-phenyl-2-pyrrolidinone](/img/structure/B3717743.png)
![3-(METHYLAMINO)-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE](/img/structure/B3717745.png)

